molecular formula C13H23N3O B14491313 N-[2-(1H-imidazol-5-yl)ethyl]octanamide CAS No. 63006-64-4

N-[2-(1H-imidazol-5-yl)ethyl]octanamide

Cat. No.: B14491313
CAS No.: 63006-64-4
M. Wt: 237.34 g/mol
InChI Key: XNRGJMFNTYWHNR-UHFFFAOYSA-N
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Description

N-[2-(1H-imidazol-5-yl)ethyl]octanamide is an organic compound with the molecular formula C13H23N3O and is of significant interest in medicinal chemistry and biochemical research . The structure of this compound features a polar 1H-imidazol-5-yl head group, a key heterocycle in many biologically active molecules, linked via an ethyl spacer to an octanamide tail. This amphipathic design, combining a hydrophilic imidazole group with a lipophilic alkyl chain, is a common feature in molecules engineered to interact with biological systems. The imidazole ring is a prominent pharmacophore known for its ability to participate in hydrogen bonding and coordinate with metal ions, which is critical for binding to various enzymatic targets . While the specific biological profile of this compound is a subject of ongoing investigation, compounds with analogous structures are frequently explored for their potential as histamine receptor ligands or as hypoxia-targeting vectors in radiopharmaceutical development . Researchers value this compound as a versatile building block or a core structure for probing cellular processes, studying enzyme mechanisms, or developing novel therapeutic agents. It is strictly for use in laboratory research. Not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63006-64-4

Molecular Formula

C13H23N3O

Molecular Weight

237.34 g/mol

IUPAC Name

N-[2-(1H-imidazol-5-yl)ethyl]octanamide

InChI

InChI=1S/C13H23N3O/c1-2-3-4-5-6-7-13(17)15-9-8-12-10-14-11-16-12/h10-11H,2-9H2,1H3,(H,14,16)(H,15,17)

InChI Key

XNRGJMFNTYWHNR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)NCCC1=CN=CN1

Origin of Product

United States

Nomenclature and Structural Classification Within Lipid Amide Chemistry

N-[2-(1H-imidazol-5-yl)ethyl]octanamide is systematically named based on its structure: an octanamide (B1217078) group is attached to the nitrogen (N) of the ethylamine (B1201723) side chain of histamine (B1213489), which is chemically known as 2-(1H-imidazol-5-yl)ethyl]amine. It is also commonly referred to as N-octanoyl-histamine. It belongs to the broad class of lipids known as fatty acid amides (FAAs). wikipedia.orglipotype.com

Relationship to Endocannabinoids and N-Acylethanolamines

The structure of this compound places it in the family of bioactive FAAs, which includes the well-studied endocannabinoids and N-acylethanolamines (NAEs). wikipedia.org The defining feature of this family is a fatty acid linked via an amide bond to a small polar head group. In NAEs like anandamide (B1667382), the head group is ethanolamine. nih.govmdpi.com In this compound, the head group is the biologically active amine, histamine. This structural analogy suggests it may share functional similarities with other FAAs, such as interacting with cell membranes or specific protein targets, although its unique histamine head group implies a distinct pharmacological profile.

FeatureThis compoundAnandamide (an NAE)Oleamide (B13806) (a Primary FAA)
Amine Head GroupHistamineEthanolamineAmmonia (forms a primary amide)
Fatty Acyl ChainOctanoyl (C8:0, saturated)Arachidonoyl (C20:4, polyunsaturated)Oleoyl (C18:1, monounsaturated)
Chemical ClassificationN-Acyl-biogenic amineN-Acylethanolamine (NAE)Primary Fatty Acid Amide (FAPA)
Key CharacteristicContains a bioactive imidazole (B134444) ringEndogenous cannabinoid receptor ligandEndogenous sleep-inducing factor

Distinctions from Other Imidazole-Containing Bioactive Molecules

The imidazole ring is a privileged structure in medicinal chemistry and biology, found in numerous natural and synthetic compounds. nih.govresearchgate.netsemanticscholar.org this compound is distinguished from other imidazole-containing molecules by the presence of the N-octanoyl group. This lipophilic tail dramatically alters its physicochemical properties compared to its polar precursor, histamine. While histamine is highly water-soluble, the addition of the eight-carbon chain imparts amphipathic character, likely influencing its distribution, metabolism, and molecular targets. This distinguishes it from other natural imidazoles like the amino acid histidine and from purely synthetic imidazole-based drugs which are not fatty acid conjugates. clinmedkaz.orgnih.gov

CompoundCore StructureKey Structural FeaturePrimary Biological Context
This compoundImidazoleN-octanoyl (fatty acid) groupBioactive lipid amide (putative)
HistamineImidazoleUnsubstituted ethylamine side chainEndogenous biogenic amine (inflammatory mediator, neurotransmitter)
HistidineImidazoleAmino acid structure (α-amino, α-carboxyl)Proteinogenic amino acid; precursor to histamine
CimetidineImidazoleSynthetic side chain with cyanoguanidine groupSynthetic drug (Histamine H2 receptor antagonist)

Overview of Academic Significance and Research Gaps

Strategies for the Laboratory Synthesis of this compound

The laboratory synthesis of this compound primarily revolves around the formation of an amide bond between histamine and octanoic acid or its derivatives.

Classical Amidation Approaches and Optimization for Research Yields

The most common method for synthesizing this compound is through the acylation of histamine with an activated form of octanoic acid. Direct reaction between the carboxylic acid and the amine is generally not feasible without high temperatures, which can lead to side products and degradation. Therefore, activating the carboxylic acid is a crucial step.

Several classical amidation strategies can be employed:

Activated Esters: Octanoic acid can be converted to an activated ester, such as an N-hydroxysuccinimide (NHS) ester or a pentafluorophenyl (PFP) ester. These esters readily react with the primary amino group of histamine under mild conditions to form the desired amide. This method is often high-yielding and minimizes side reactions.

Carbodiimide (B86325) Coupling Agents: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used to facilitate the direct coupling of octanoic acid and histamine. These reagents activate the carboxylic acid in situ, allowing for nucleophilic attack by the amine. The addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) can suppress racemization (if chiral centers are present) and improve reaction efficiency.

Acid Chlorides: Octanoyl chloride, the acid chloride of octanoic acid, is highly reactive and can be used for the acylation of histamine. This reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. While this method is often efficient, the high reactivity of the acid chloride can sometimes lead to a lack of selectivity.

Optimization of these methods for research-scale synthesis involves careful control of reaction conditions such as solvent, temperature, and stoichiometry. For instance, using a non-polar, aprotic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) is common. Reactions are often run at room temperature or slightly below to control reactivity. Purification is typically achieved through column chromatography on silica (B1680970) gel to isolate the pure product.

Table 1: Comparison of Classical Amidation Approaches for this compound Synthesis

MethodActivating AgentTypical ConditionsAdvantagesDisadvantages
Activated EstersNHS, PFPAprotic solvent (e.g., DMF, DCM), room temperatureHigh yield, mild conditions, fewer side productsRequires pre-synthesis of the activated ester
Carbodiimide CouplingDCC, EDCAprotic solvent (e.g., DCM, THF), often with HOBt or HOAtOne-pot procedure, versatileByproducts can be difficult to remove (e.g., DCU)
Acid ChloridesThionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form octanoyl chlorideAprotic solvent with a base (e.g., pyridine, triethylamine)High reactivity, fast reaction timesCan lead to over-acylation and other side reactions

Chemo- and Regioselective Synthesis Considerations

A key challenge in the synthesis of this compound is the presence of multiple nucleophilic sites in the histamine molecule: the primary amino group of the ethylamine (B1201723) side chain and the two nitrogen atoms of the imidazole (B134444) ring. For the desired product, acylation must occur selectively at the side-chain amino group (Nω-acylation).

The imidazole ring nitrogens (Nπ and Nτ) are generally less nucleophilic than the primary aliphatic amine, especially under neutral or slightly basic conditions. The pKa of the side-chain amino group is around 9.8, while the pKa of the imidazole ring is around 6.0. This difference in basicity and nucleophilicity allows for a degree of inherent selectivity.

However, to ensure high regioselectivity, several strategies can be employed:

pH Control: Performing the acylation at a pH where the side-chain amine is sufficiently deprotonated and nucleophilic, while the imidazole ring is largely protonated and thus less reactive, can enhance selectivity.

Protecting Groups: Although often not necessary due to the inherent selectivity, one of the imidazole nitrogens could be protected with a suitable protecting group (e.g., trityl, tosyl) if side reactions become problematic, especially with highly reactive acylating agents. The protecting group can be removed in a subsequent step.

Choice of Acylating Agent: Using less reactive acylating agents, such as activated esters, can favor acylation at the more nucleophilic primary amine.

Chemoselectivity also becomes a consideration if other functional groups are present in either the histamine or the octanoic acid backbone. The mild conditions offered by carbodiimide and activated ester methods are generally compatible with a wide range of functional groups.

Synthesis of Structurally Modified Analogs for Structure-Activity Relationship (SAR) Studies

To investigate the structural features of this compound that are crucial for its biological activity, various analogs can be synthesized. These studies help in identifying the pharmacophore and optimizing the compound's properties.

Modifications of the Octanamide (B1217078) Chain (e.g., length, unsaturation, branching)

The octanamide chain can be systematically modified to probe the effect of lipophilicity, length, and conformation on activity.

Chain Length: A homologous series of N-[2-(1H-imidazol-5-yl)ethyl]alkanamides can be synthesized by reacting histamine with fatty acids of varying lengths (e.g., hexanoic acid, decanoic acid, lauric acid). This helps to determine the optimal chain length for receptor binding or other biological interactions.

Unsaturation: Introducing double or triple bonds into the fatty acid chain can alter its conformation and electronic properties. For example, using oleic acid (a C18 monounsaturated fatty acid) would yield an analog with a kinked chain, which could affect how the molecule fits into a binding pocket.

Branching: Introducing alkyl branches on the fatty acid chain can increase its steric bulk and influence its metabolic stability. For example, using 2-ethylhexanoic acid would provide a branched analog.

These modified fatty acids can be coupled to histamine using the same amidation methods described in section 2.1.1.

Table 2: Examples of Octanamide Chain Modifications for SAR Studies

ModificationExample of Fatty AcidRationale
Shorter ChainHexanoic AcidInvestigate the effect of reduced lipophilicity and chain length.
Longer ChainDodecanoic Acid (Lauric Acid)Investigate the effect of increased lipophilicity and chain length.
UnsaturationOleic AcidStudy the impact of chain conformation (kink).
Branching2-Methylheptanoic AcidAssess the influence of steric bulk near the amide bond.

Derivatization of the Imidazole Ring (e.g., substitutions, bioisosteric replacements)

The imidazole ring is a key feature of histamine and is often involved in receptor interactions through hydrogen bonding and its electronic properties.

Substitutions: Alkyl or other small substituents can be introduced at the C2 or C4(5) positions of the imidazole ring of histamine prior to acylation. For instance, using 2-methylhistamine (B1210631) or 4-methylhistamine (B1206604) as the starting material would yield the corresponding N-octanoyl derivatives.

Bioisosteric Replacements: The imidazole ring can be replaced with other five-membered heterocycles that have similar electronic and steric properties. nih.gov Examples of bioisosteres for the imidazole ring include triazole, pyrazole, oxazole, and thiazole. nih.gov The synthesis of these analogs would involve starting with the corresponding aminoethyl-heterocycle and coupling it with octanoic acid. This can reveal the importance of the specific heteroaromatic system for biological activity.

Synthesis of Isotopic Analogs for Metabolic and Target Engagement Studies

Isotopically labeled this compound is a valuable tool for studying its metabolism, pharmacokinetics, and target engagement. Stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are commonly used.

Deuterium Labeling: Deuterium can be incorporated into the molecule at positions that are not readily exchanged with protons in aqueous environments. For example, deuterated octanoic acid can be used in the synthesis to label the acyl chain. Alternatively, deuterated histamine can be used as the starting material. Deuteration can be useful for metabolic studies, as the increased mass can be detected by mass spectrometry, and the C-D bond is stronger than the C-H bond, which can sometimes lead to a kinetic isotope effect, slowing down metabolism at that site.

Carbon-13 and Nitrogen-15 Labeling: These heavier isotopes are particularly useful for nuclear magnetic resonance (NMR) studies and as internal standards in quantitative mass spectrometry-based assays. ¹³C-labeled octanoic acid or ¹⁵N-labeled histamine can be used in the synthesis to introduce the label at a specific position. For example, using [1,2-¹³C₂]-histamine would label the ethylamine backbone.

The synthesis of these labeled analogs follows the same chemical routes as their unlabeled counterparts, simply starting with the appropriately labeled precursor. The choice of labeling position depends on the specific research question being addressed.

Advanced Synthetic Techniques and Green Chemistry Principles in Compound Synthesis

The evolution of synthetic organic chemistry places increasing emphasis on efficiency, safety, and sustainability. For the synthesis of this compound, moving beyond traditional batch methods to more advanced and environmentally benign processes is crucial for modern research and development. These approaches aim to improve yield, purity, and scalability while minimizing environmental impact.

A plausible conventional synthesis involves the reaction of histamine with octanoyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct. While effective, this method often uses chlorinated solvents and produces stoichiometric amounts of salt waste.

Advanced Synthetic Techniques: Flow Chemistry

Continuous flow chemistry offers a powerful alternative to traditional batch synthesis for the production of this compound. researchgate.netnih.govrsc.org In a flow process, reactants are continuously pumped through a reactor, where they mix and react. This methodology provides several advantages over batch processing, including:

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, which can lead to faster reactions and fewer side products. amidetech.com

Improved Safety: The small reaction volumes at any given time minimize the risks associated with handling reactive intermediates or exothermic reactions.

Scalability: Production can be easily scaled up by running the system for longer periods or by using multiple reactors in parallel. rsc.org

Automation: Flow systems can be automated for continuous production and in-line monitoring, ensuring consistent product quality. amidetech.com

A hypothetical flow synthesis of this compound could involve pumping a solution of histamine and a non-nucleophilic base through one channel, and a solution of octanoyl chloride through another. These streams would converge in a T-mixer before entering a heated coil reactor to facilitate the reaction. The output stream could then be passed through an in-line purification module.

Table 1: Comparison of Batch vs. Flow Synthesis for this compound (Hypothetical Data)

ParameterConventional Batch SynthesisContinuous Flow Synthesis
Reaction Time 4-6 hours10-20 minutes
Typical Yield 75-85%90-98%
Solvent Volume HighLow
Safety Profile Moderate risk (exotherm)High (small reaction volume)
Scalability DifficultStraightforward

Green Chemistry Principles in Synthesis

The application of green chemistry principles aims to reduce the environmental footprint of chemical processes. humanjournals.com Several strategies can be employed in the synthesis of this compound.

Alternative Acylating Agents and Catalysis: Instead of using reactive acyl chlorides, the direct condensation of histamine with octanoic acid can be achieved using catalytic methods. bath.ac.ukdur.ac.uk This approach is more atom-economical as the only byproduct is water. Boronic acid derivatives and other catalysts have been explored for direct amidation reactions. dur.ac.uk Another green alternative to acetic anhydride (B1165640) is isopropenyl acetate, which produces acetone (B3395972) as a byproduct that can be easily removed. nih.gov

Biocatalysis: Enzymes offer a highly selective and environmentally friendly route to amide bond formation. Lipases, for instance, can catalyze the acylation of amines in non-aqueous solvents. The use of an immobilized lipase (B570770) could facilitate the reaction between histamine and an octanoic acid ester (e.g., ethyl octanoate) under mild conditions, with high selectivity and easy separation of the catalyst.

Use of Greener Solvents: Replacing hazardous chlorinated solvents with more benign alternatives is a cornerstone of green chemistry. For the synthesis of this compound, solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable resources, or ionic liquids could be employed. humanjournals.com Deep eutectic solvents, such as a mixture of choline (B1196258) chloride and zinc chloride, can also serve as both a catalyst and a green solvent for acylation reactions. rsc.org In some cases, solvent-free conditions can be achieved, particularly with the use of solid-supported catalysts or microwave irradiation. organic-chemistry.org

Table 2: Application of Green Chemistry Principles to the Synthesis of this compound (Conceptual)

Green Chemistry PrincipleApplication to SynthesisExpected Outcome
Atom Economy Direct catalytic amidation of histamine with octanoic acidWater as the only byproduct, reducing waste. researchgate.net
Use of Catalysis Enzymatic synthesis using a lipaseHigh selectivity, mild reaction conditions, reusable catalyst.
Benign Solvents Replacement of dichloromethane with 2-MeTHF or ethyl acetateReduced toxicity and environmental impact.
Renewable Feedstocks Use of bio-derived solvents and potentially bio-derived octanoic acidReduced reliance on petrochemicals.

By integrating advanced synthetic techniques like flow chemistry with the principles of green chemistry, the synthesis of this compound can be made more efficient, safer, and environmentally sustainable, aligning with the goals of modern chemical research.

Receptor Binding and Activation Profiles

Comprehensive screening of this compound against a panel of common biological targets would be the standard approach to elucidate its pharmacological profile. However, specific binding and activation data for this particular compound are not readily found in published research. The following sections outline the key receptor families that would be critical to investigate in preclinical studies.

G Protein-Coupled Receptors (GPCRs)

GPCRs represent a large and diverse family of transmembrane receptors that are common targets for a wide array of therapeutics. The structural components of this compound, namely the imidazole ring and the octanamide side chain, suggest potential interactions with several GPCR subtypes.

Given the presence of an ethyl-imidazole group, structurally related to histamine, a primary area of investigation would be the histamine receptor family. Preclinical evaluation would typically involve radioligand binding assays to determine the affinity of this compound for each of the four histamine receptor subtypes (H1, H2, H3, and H4). Functional assays, such as calcium mobilization or cAMP accumulation assays, would subsequently be employed to determine whether the compound acts as an agonist, antagonist, or inverse agonist at these receptors. However, no such data for this compound has been publicly reported.

The lipophilic octanamide tail of the molecule bears some resemblance to the fatty acid amides that act as endogenous cannabinoids (endocannabinoids). This structural feature suggests a potential for interaction with the cannabinoid receptors, CB1 and CB2. Standard preclinical assessment would include binding assays to determine the affinity of the compound for these receptors, followed by functional assays (e.g., GTPγS binding assays) to characterize its activity. At present, there is no available research detailing the affinities or functional effects of this compound at CB1 or CB2 receptors.

Several orphan and lipid-sensing GPCRs, such as GPR55 and GPR119, are activated by lipid-like molecules. The octanamide portion of this compound makes it a candidate for investigation at these receptors. Screening this compound against a panel of such receptors would be necessary to identify any potential interactions. To date, no studies have been published that explore the activity of this compound at GPR55, GPR119, or other related orphan GPCRs.

Ligand-Gated Ion Channels and Voltage-Gated Ion Channels Modulation

The potential for this compound to modulate the activity of various ion channels, including both ligand-gated and voltage-gated channels, would be another important aspect of its preclinical characterization. Techniques such as electrophysiology (e.g., patch-clamp) would be utilized to assess any modulatory effects on a range of ion channel subtypes. Currently, there is a lack of published data regarding the effects of this compound on any ligand-gated or voltage-gated ion channels.

Nuclear Receptors (e.g., PPARs) Engagement

Nuclear receptors, such as the Peroxisome Proliferator-Activated Receptors (PPARs), are a class of intracellular receptors that are activated by fatty acids and their derivatives. The octanamide side chain of this compound suggests that it could potentially interact with PPARs. In vitro assays, such as reporter gene assays, would be necessary to determine if the compound can activate or inhibit PPAR subtypes (α, γ, δ). As with the other potential targets, there is no scientific literature available that has investigated the engagement of this compound with any nuclear receptors.

Preclinical Research on this compound Remains Undisclosed in Publicly Accessible Scientific Literature

Despite a comprehensive search of available scientific databases and scholarly articles, detailed preclinical data concerning the molecular targets and mechanisms of action for the chemical compound this compound are not available in the public domain.

Intensive inquiries were conducted to gather information pertaining to the compound's potential interactions with key enzymes and cellular signaling pathways, as outlined in a structured request for a scientific article. The investigation sought to elucidate the following specific areas of the compound's activity:

Enzyme Modulation and Metabolic Pathway Interactions: Efforts to identify research on the interaction of this compound with Fatty Acid Amide Hydrolase (FAAH) and other amidases, its capacity to modulate lipid biosynthesis or degradation enzymes, and its effects on kinases and phosphatases involved in significant signaling cascades yielded no specific findings.

Cellular Signaling Pathways: The search also extended to the compound's potential to activate or inhibit critical cellular signaling pathways, including the cyclic AMP (cAMP) and phosphoinositide signaling pathways, as well as its ability to modulate the MAPK, AKT, and NF-κB pathways. No studies detailing these interactions were found.

The compound, also known by its synonym N-octanoyl histamine, belongs to the class of fatty acid amides, a group of molecules known for their diverse biological activities. The imidazole moiety is also a common feature in many biologically active compounds. However, the specific combination in this compound has not been the subject of published preclinical research that would allow for a detailed characterization of its molecular and cellular mechanisms of action.

Consequently, the creation of an in-depth scientific article based on the requested detailed outline is not feasible at this time due to the absence of foundational research data.

Biological Activities in Preclinical Models and in Vitro Systems

Effects on Cellular Function and Viability

There is no available data from in vitro studies to describe the impact of N-[2-(1H-imidazol-5-yl)ethyl]octanamide on various cell types.

Impact on Neuronal Cell Models (e.g., neurogenesis, neurotransmitter release, excitability)

No studies were found that investigated the effects of this compound on neuronal cell models. Therefore, its influence on processes such as neurogenesis, the release of neurotransmitters, or neuronal excitability is currently unknown.

Influence on Adipocyte and Hepatocyte Metabolism In Vitro

There is no published research on the influence of this compound on the metabolism of adipocytes or hepatocytes in in vitro systems.

Effects on Cancer Cell Line Proliferation and Apoptosis (Mechanistic Studies)

Mechanistic studies detailing the effects of this compound on the proliferation and apoptosis of cancer cell lines are not available in the current body of scientific literature.

Pharmacological Effects in Non-Human Organism Models

Information regarding the pharmacological effects of this compound in non-human organisms is not available.

Neurobehavioral Studies (e.g., anxiety, pain, memory in rodent models)

There are no documented neurobehavioral studies in rodent models or other non-human organisms to assess the impact of this compound on conditions such as anxiety, pain perception, or memory function.

Based on a comprehensive review of available scientific literature, there is no specific research data for the compound This compound corresponding to the detailed biological activities and omics-based approaches outlined in the request.

Studies focusing on the anti-inflammatory, immunomodulatory, metabolic, cardiovascular, or renal effects of this specific molecule in preclinical or in vitro models have not been published. Likewise, there are no available transcriptomics, proteomics, or metabolomics studies detailing the biological response to treatment with this compound.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the strict constraints of focusing solely on this compound for the specified topics. Providing information on related compounds, such as the parent molecule histamine (B1213489), would violate the explicit instructions of the request.

Structure Activity Relationships Sar and Ligand Design Principles

Impact of Acyl Chain Length and Saturation on Biological Activity

The lipophilic acyl chain is a key modulator of the molecule's pharmacokinetic and pharmacodynamic properties. Its length and degree of saturation influence how the molecule interacts with cell membranes and its target receptors.

Scientific investigations into N-acyl amides have consistently shown that the length of the acyl chain is a critical factor in determining the biological activity. While comprehensive studies focusing specifically on the octanamide (B1217078) (C8) derivative are limited, research on analogous N-acyl histamines provides valuable insights. For instance, studies on the activation of peroxisome proliferator-activated receptor-α (PPAR-α) by a series of saturated N-acyl histamines revealed that N-palmitoyl-histamine (C16:0) exhibited the highest activity. This suggests the existence of an optimal chain length for this particular biological target, with shorter and longer chains displaying reduced efficacy. This principle indicates that the C8 chain of N-[2-(1H-imidazol-5-yl)ethyl]octanamide confers a specific level of activity that could be fine-tuned by altering the chain length to optimize interactions with different biological targets.

Interactive Data Table: Illustrative Effect of Saturated Acyl Chain Length on Biological Activity

Compound NameAcyl ChainIllustrative Relative Activity
N-Capryloyl-histamineC8:0●●●○○
N-Lauroyl-histamineC12:0●●●●○
N-Palmitoyl-histamineC16:0●●●●●
N-Stearoyl-histamineC18:0●●●●○
N-Arachidoyl-histamineC20:0●●●○○
This table provides a conceptual representation of the parabolic relationship often observed between acyl chain length and biological activity, based on general findings in the field of N-acyl lipids.

The introduction of unsaturation or branching into the acyl chain can dramatically alter the pharmacological profile of N-acyl histamines.

Unsaturation: The presence of one or more double bonds in the acyl chain affects the molecule's three-dimensional shape. For example, N-oleoylhistamine (C18:1), an unsaturated analog, has been shown to be a potent PPAR-α agonist. researchgate.net A cis-double bond introduces a rigid kink into the acyl chain, which can significantly influence how the molecule fits into a receptor's binding pocket, potentially leading to enhanced or altered activity compared to its saturated counterpart.

Branching: The addition of alkyl groups, such as methyl groups, to the acyl chain introduces steric bulk that can either improve or hinder the interaction with a biological target. nih.govnih.govmdpi.com Branched-chain fatty acids may also exhibit different metabolic pathways compared to straight-chain fatty acids, potentially affecting the molecule's duration of action.

Significance of the Imidazole (B134444) Moiety for Target Recognition

The imidazole ring is a critical pharmacophore of this compound, playing a central role in molecular recognition and binding to target proteins.

Although the parent compound is unsubstituted on its imidazole ring, modifications at this position can have a significant impact on activity. The introduction of electron-withdrawing or electron-donating substituents can alter the electronic properties of the imidazole ring, thereby influencing its ability to form key interactions, such as hydrogen bonds and π-π stacking, with a receptor. nih.gov For instance, an electron-withdrawing group would decrease the basicity of the imidazole nitrogens, potentially weakening an ionic interaction with an acidic residue in the binding site.

At physiological pH, the imidazole ring can exist in different tautomeric and protonation states, a feature that is fundamental to its biological function. The imidazole moiety can be protonated to form a cation, which is often essential for forming a strong ionic bond with a negatively charged amino acid residue, such as aspartate, in the binding pocket of receptors like the histamine (B1213489) receptors. nih.gov

In its neutral form, the imidazole ring exists as two rapidly equilibrating tautomers, the Nτ-H and Nπ-H forms. The preferred tautomer can be influenced by the specific microenvironment of the receptor's binding site. This versatility allows the imidazole ring to act as both a hydrogen bond donor and acceptor, enabling it to adapt to and interact with diverse biological targets.

Stereochemical Influences on Molecular Interactions

While this compound itself is achiral, the introduction of a chiral center, for instance, by branching of the acyl chain, would result in stereoisomers with potentially distinct biological activities. Biological systems, including receptors and enzymes, are chiral and can differentiate between enantiomers and diastereomers. One stereoisomer may exhibit a significantly higher affinity or efficacy for a target protein compared to its counterpart, due to a more favorable three-dimensional fit in the binding site. Consequently, for any branched-chain analogs of this compound, the stereochemistry would be a critical factor to consider in their design and synthesis.

Chiral Centers and Enantiomeric Selectivity (if applicable to derivatives)

The parent compound, this compound, is an achiral molecule as it does not possess any stereocenters. Consequently, it exists as a single, non-superimposable mirror image.

While the core molecule is achiral, the introduction of chiral centers into its derivatives could be a key strategy in ligand design to enhance potency and selectivity. Chirality could be introduced, for example, by branching the octanamide alkyl chain or by substituting the imidazole ring with groups containing a stereocenter. In such hypothetical chiral derivatives, the individual enantiomers could exhibit different biological activities, a phenomenon known as enantiomeric selectivity. This selectivity arises because biological targets, such as receptors and enzymes, are themselves chiral and can interact differently with each enantiomer. To date, specific studies on chiral derivatives of this compound and their corresponding enantiomeric selectivity have not been reported in the scientific literature.

Computational Chemistry and Molecular Modeling for SAR Elucidation

In the absence of extensive experimental data, computational chemistry and molecular modeling serve as powerful tools to predict and rationalize the structure-activity relationships of this compound and its analogues. plos.org These in silico techniques allow for the investigation of molecular properties and interactions at an atomic level, providing insights that can guide the design of new, more effective compounds. nih.gov

Docking Studies and Molecular Dynamics Simulations with Receptors

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor's active site. semanticscholar.org For this compound, a docking study would involve a potential biological target, such as a histamine receptor or a related G-protein coupled receptor, given the presence of the imidazole moiety, which is isosteric to the histamine core.

The process would involve:

Preparation of the Receptor and Ligand: Obtaining the 3D structure of the target receptor, often from crystallographic data, and modeling the 3D structure of this compound.

Docking Simulation: Using a scoring algorithm to fit the ligand into the receptor's binding pocket in various possible conformations and orientations.

Analysis of Binding Modes: Evaluating the predicted binding poses based on scoring functions and analyzing the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. researchgate.net

For instance, a hypothetical docking study could reveal that the imidazole ring of this compound forms a crucial hydrogen bond with an aspartate residue in the receptor's active site, while the octanoyl chain occupies a hydrophobic pocket. This would suggest that the length and lipophilicity of the alkyl chain are critical for binding affinity.

Table 1: Illustrative Analysis of Intermolecular Interactions from a Hypothetical Docking Study

Ligand Moiety Receptor Residue(s) Type of Interaction Predicted Importance
Imidazole NH Asp112 Hydrogen Bond High (Anchor)
Imidazole N Ser155 Hydrogen Bond Moderate
Ethyl Linker Val115, Ile116 van der Waals Low
Octanoyl Chain Leu201, Phe205, Trp208 Hydrophobic High (Affinity)

Molecular Dynamics (MD) simulations can further refine the findings from docking studies. MD simulations model the movement of every atom in the ligand-receptor complex over time, providing a dynamic view of the binding event and the stability of the interactions. nih.gov An MD simulation could confirm the stability of the key hydrogen bonds predicted by docking and reveal the flexibility of the octanoyl chain within the hydrophobic pocket, offering deeper insights into the structural requirements for optimal binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to establish a correlation between the chemical properties of a series of compounds and their biological activities. nih.gov A QSAR model is a mathematical equation that can predict the activity of novel compounds before their synthesis, thus prioritizing the most promising candidates.

To develop a QSAR model for this compound analogues, a dataset of structurally related compounds with their measured biological activities (e.g., IC₅₀ values) is required.

The key steps include:

Data Set Preparation: A series of analogues would be synthesized, varying specific structural features, such as the length of the alkyl chain, substituents on the imidazole ring, or modifications to the amide linker. Their biological activities would be experimentally determined.

Descriptor Calculation: For each molecule, a set of numerical descriptors representing its physicochemical properties is calculated. These can include electronic (e.g., partial charges), steric (e.g., molecular volume), and lipophilic (e.g., logP) properties.

Model Development and Validation: Statistical methods, such as multiple linear regression (MLR), are used to generate an equation that links the descriptors to the biological activity. The predictive power of the model is then rigorously validated.

For example, a QSAR study on related 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives identified descriptors such as chiV1 (a connectivity index), chi3Cluster (a cluster index), and XAHydrophobicArea (hydrophobic surface area) as being highly influential for their antiprotozoal activity. A similar approach for this compound analogues could lead to a predictive model.

Table 2: Example of a Hypothetical Dataset for a QSAR Study

Compound R-group (on amide) logP (Lipophilicity) Molecular Weight Biological Activity (pIC₅₀)
1 n-heptyl 3.5 251.37 5.2
2 n-hexyl 3.0 237.34 5.0
3 n-nonyl 4.5 279.42 5.6
4 iso-heptyl 3.4 251.37 4.9

A resulting QSAR equation might look like: pIC₅₀ = 0.85 * logP - 0.01 * Molecular Weight + 2.5

This hypothetical equation would suggest that increasing lipophilicity (logP) enhances biological activity, while increasing molecular weight has a slight negative effect. Such a model provides a quantitative framework for designing more potent analogues of this compound.

Preclinical Pharmacokinetics and Metabolism Research Focused

Absorption and Distribution Studies in Animal Models

Due to the addition of the eight-carbon octanoyl chain, N-[2-(1H-imidazol-5-yl)ethyl]octanamide possesses significantly greater lipophilicity compared to its parent molecule, histamine (B1213489). This characteristic is expected to heavily influence its absorption and distribution profile in animal models.

Tissue Distribution Profiles in Preclinical Species (e.g., brain, liver, adipose tissue)

Specific data from tissue distribution studies on this compound are not available. However, based on its lipophilic nature, it can be hypothesized that the compound would exhibit wide distribution into various tissues. Following systemic administration in preclinical species such as rodents, a significant portion of the compound would likely partition into tissues with high lipid content.

Hypothesized Tissue Distribution:

TissueExpected ConcentrationRationale
Adipose Tissue HighThe long alkyl (octanoyl) chain would favor sequestration in fat depots.
Liver HighAs a primary site of metabolism for xenobiotics, significant first-pass and subsequent accumulation is probable.
Brain Moderate to HighIncreased lipophilicity may facilitate crossing the blood-brain barrier, leading to central nervous system exposure.
Lungs ModerateHighly perfused organs often show initial high concentrations of lipophilic compounds.
Kidneys ModerateAs a potential route of elimination for metabolites, concentrations would be notable.

Blood-Brain Barrier Permeation Assessment in Research Models

The ability of a compound to cross the blood-brain barrier (BBB) is largely dependent on its physicochemical properties, particularly lipophilicity and molecular size. Histamine itself has very limited capacity to penetrate the BBB. However, the acylation of histamine with an octanoyl group in this compound would substantially increase its lipid solubility. This modification is a common strategy employed in medicinal chemistry to enhance central nervous system penetration of polar molecules. Therefore, it is highly probable that this compound can cross the blood-brain barrier to a greater extent than histamine, a property that would be of significant interest in neurological research.

Metabolic Pathways and Enzyme Systems Involved in Biotransformation

The biotransformation of this compound is expected to involve several key metabolic pathways, primarily targeting the amide linkage and the imidazole (B134444) ring.

Hydrolysis by Amidase Enzymes (e.g., FAAH, NAAA)

The amide bond in this compound is a prime target for hydrolysis by amidase enzymes. Fatty Acid Amide Hydrolase (FAAH) and N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA) are two well-characterized enzymes responsible for the breakdown of endogenous fatty acid amides. nih.govnih.gov Given that this compound is structurally an N-acyl amide, it is a plausible substrate for these or similar hydrolases. Hydrolysis would cleave the molecule into octanoic acid and histamine.

Oxidation and Conjugation Reactions

Following or in parallel with hydrolysis, both the histamine and octanoic acid moieties would undergo further metabolism. The histamine released can be metabolized through two primary pathways: N-methylation of the imidazole ring by histamine N-methyltransferase (HNMT) or oxidative deamination of the primary amine by diamine oxidase (DAO). The resulting metabolites can then be further oxidized or conjugated. The octanoic acid fragment would likely enter the fatty acid beta-oxidation pathway. Additionally, the imidazole ring of the intact molecule or its metabolites could be susceptible to oxidation by cytochrome P450 enzymes.

Identification of Active and Inactive Metabolites in Preclinical Systems

While no specific studies have identified the metabolites of this compound, a predictive metabolic scheme can be proposed based on the pathways described above.

Table of Potential Metabolites:

Metabolite NameMetabolic PathwayPotential Activity
Histamine Amide HydrolysisActive; would interact with histamine receptors.
Octanoic Acid Amide HydrolysisActive; endogenous fatty acid with its own biological roles.
N-Methylhistamine N-methylation of HistamineInactive as a histamine receptor agonist, but indicates HNMT pathway involvement.
Imidazole Acetic Acid Oxidative deamination of HistamineInactive metabolite of histamine.

Excretion Routes and Clearance Mechanisms in Research Animals

Following a comprehensive review of available scientific literature, no specific preclinical research data detailing the excretion routes and clearance mechanisms of this compound in animal models could be identified.

Studies explicitly investigating the pharmacokinetic profile of this particular compound, including the quantitative measurement of its elimination through urinary and fecal pathways or the elucidation of its metabolic fate and clearance rates in preclinical species, are not present in the public domain. Therefore, the creation of data tables and a detailed narrative on its excretion and clearance is not possible at this time.

Advanced Research Methodologies and Analytical Techniques for N 2 1h Imidazol 5 Yl Ethyl Octanamide Studies

In Vitro Assay Development for High-Throughput Screening and Target Validation

The initial characterization of N-[2-(1H-imidazol-5-yl)ethyl]octanamide's biological activity relies on robust in vitro assays. These assays are fundamental for high-throughput screening of compound libraries and for validating its specific molecular targets. Given its structural similarity to histamine (B1213489), these assays often focus on histamine receptors and related enzymatic pathways.

Radioligand Binding Assays for Receptor Affinity Determination

Radioligand binding assays are a cornerstone for determining the affinity of this compound for its potential receptor targets, primarily the four subtypes of histamine receptors (H1R, H2R, H3R, and H4R). This technique measures the direct interaction between a radiolabeled ligand and a receptor.

In a typical competitive binding assay, a constant concentration of a high-affinity radioligand for a specific histamine receptor subtype is incubated with a preparation of cells or membranes expressing that receptor. Increasing concentrations of unlabeled this compound are then added to compete for the binding sites. The displacement of the radioligand is measured, and from this, the inhibitory constant (Ki) of this compound can be calculated. A lower Ki value indicates a higher binding affinity.

Receptor SubtypeRadioligandThis compound Ki (nM)
Histamine H1 Receptor[³H]-Mepyramine150
Histamine H2 Receptor[³H]-Tiotidine850
Histamine H3 Receptor[³H]-Nα-Methylhistamine25
Histamine H4 Receptor[³H]-Histamine40

This interactive table presents hypothetical data for illustrative purposes, demonstrating the potential receptor binding profile of this compound as might be determined by radioligand binding assays.

Reporter Gene Assays for Functional Activity Assessment

To move beyond simple binding and understand the functional consequences of this compound interacting with a receptor, reporter gene assays are employed. These assays measure the downstream signaling events that occur after receptor activation or inhibition.

For instance, cells expressing a specific histamine receptor can be engineered to also contain a reporter gene (e.g., luciferase or β-galactosidase) linked to a response element that is activated by the receptor's signaling pathway. If this compound acts as an agonist, it will stimulate the receptor, leading to the expression of the reporter gene, which can be quantified by measuring the light output or color change. Conversely, if it acts as an antagonist, it will block the effect of a known agonist, resulting in a decrease in reporter gene expression. These assays can determine the compound's efficacy (Emax) and potency (EC50 or IC50).

Enzyme Activity Assays for Inhibitor/Activator Screening

Given that this compound is an acylated form of histamine, its potential interaction with enzymes involved in histamine metabolism, such as histamine N-methyltransferase (HNMT) and diamine oxidase (DAO), is of significant interest. Enzyme activity assays are utilized to screen for any inhibitory or activating effects of the compound on these enzymes.

For an HNMT inhibition assay, for example, the enzyme would be incubated with its substrates, histamine and S-adenosyl-L-methionine (SAM), in the presence of varying concentrations of this compound. The formation of the methylated product, N-methylhistamine, can be measured, often using chromatographic techniques. A decrease in product formation would indicate that this compound is an inhibitor of HNMT, and an IC50 value can be determined.

EnzymeSubstrate(s)Assay PrinciplePotential Finding for this compound
Histamine N-methyltransferase (HNMT)Histamine, SAMMeasurement of N-methylhistamine formationCompetitive Inhibition
Diamine Oxidase (DAO)HistamineMeasurement of imidazole (B134444) acetaldehyde (B116499) or H₂O₂ productionWeak or no inhibition

This interactive table provides a conceptual overview of how enzyme activity assays could be applied to study the interaction of this compound with key histamine-metabolizing enzymes.

Quantitative Analytical Methods in Biological Matrices (Research Grade)

Accurate quantification of this compound and its potential metabolites in biological matrices such as plasma, tissue homogenates, and cell lysates is crucial for pharmacokinetic and metabolic studies. Mass spectrometry-based methods are the gold standard for this purpose due to their high sensitivity and specificity.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Compound and Metabolite Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the quantitative analysis of small molecules in complex biological samples. nih.gov The method combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry.

A typical LC-MS/MS method for this compound would involve protein precipitation from the biological matrix, followed by chromatographic separation on a reverse-phase column. The compound would then be ionized, typically using electrospray ionization (ESI), and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. In MRM, a specific precursor ion (the molecular ion of the compound) is selected and fragmented, and a specific product ion is monitored. This highly selective process minimizes interference from other components in the matrix. An isotopically labeled internal standard is often used to ensure accuracy and precision.

Method validation would include assessment of linearity, accuracy, precision, recovery, and matrix effects to ensure the reliability of the results.

Gas Chromatography-Mass Spectrometry (GC-MS) for Specific Metabolite Analysis

While LC-MS/MS is often the preferred method for non-volatile compounds, gas chromatography-mass spectrometry (GC-MS) can be a valuable tool for the analysis of specific, more volatile metabolites of this compound or after chemical derivatization to increase volatility.

For GC-MS analysis, the compound and its metabolites would typically be extracted from the biological matrix and then derivatized to make them more volatile and thermally stable. Common derivatization agents for amines and amides include silylating agents. The derivatized sample is then injected into the gas chromatograph, where the compounds are separated based on their boiling points and interaction with the column's stationary phase. The separated compounds then enter the mass spectrometer for detection.

GC-MS can provide excellent chromatographic resolution and is particularly useful for separating isomeric metabolites. The resulting mass spectra can aid in the structural elucidation of unknown metabolites.

Analytical TechniqueSample PreparationKey AdvantagesTypical Application for this compound
LC-MS/MSProtein precipitation, solid-phase extractionHigh sensitivity, high specificity, suitable for non-volatile compoundsQuantification of the parent compound and its major metabolites in plasma and tissue.
GC-MSLiquid-liquid extraction, derivatizationExcellent chromatographic separation, useful for volatile compounds and structural elucidationAnalysis of specific volatile metabolites or after derivatization to confirm structures.

This interactive table compares the key features and applications of LC-MS/MS and GC-MS for the analysis of this compound in biological matrices.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Metabolites

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of metabolites. In the study of this compound, NMR would be crucial in identifying the chemical transformations it undergoes in a biological system. The metabolism of this compound is anticipated to follow pathways common to N-acylethanolamines and other fatty acid amides, which include enzymatic hydrolysis and oxidation. nih.govuniversiteitleiden.nlmdpi.comresearchgate.net

One-dimensional (1D) ¹H NMR and ¹³C NMR spectra would provide initial insights into the structure of potential metabolites. For instance, the hydrolysis of the amide bond would lead to the formation of octanoic acid and 2-(1H-imidazol-5-yl)ethanamine. The ¹H NMR spectrum of a metabolite resulting from this hydrolysis would show the disappearance of the characteristic amide proton signal and the appearance of signals corresponding to a primary amine. mdpi.com

For more complex metabolic transformations, such as hydroxylation on the octyl chain or the imidazole ring, two-dimensional (2D) NMR techniques are essential. These include Correlation Spectroscopy (COSY), which identifies proton-proton couplings within a spin system, and Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments, which reveal one-bond and multiple-bond correlations between protons and carbons, respectively. nih.gov

An illustrative example of expected ¹H NMR chemical shifts for this compound and a hypothetical hydroxylated metabolite is presented in Table 1. The appearance of a new signal in the 3.5-4.0 ppm range, coupled with changes in the multiplicity of adjacent methylene (B1212753) protons, would be indicative of hydroxylation on the alkyl chain.

Table 1: Illustrative ¹H NMR Chemical Shift Data for this compound and a Hypothetical Metabolite

Proton This compound (Predicted δ, ppm) Hypothetical 4-hydroxy Metabolite (Predicted δ, ppm)
Imidazole C2-H~7.6~7.6
Imidazole C4-H~6.8~6.8
-CH₂- (imidazole)~2.8~2.8
-CH₂- (amide)~3.4~3.4
-NH- (amide)~8.0~8.1
-CH₂- (carbonyl)~2.1~2.1
-CH₂- (alkyl chain)~1.2-1.6~1.2-1.7
-CH-OHNot Applicable~3.6
-CH₃ (terminal)~0.9~0.9

This table is for illustrative purposes and actual chemical shifts may vary.

Imaging Techniques for Preclinical Research

Preclinical imaging techniques are vital for visualizing the distribution and target engagement of novel compounds in a living organism or in tissue sections. For this compound, autoradiography and PET imaging would offer significant insights.

Autoradiography is a powerful technique to map the distribution of radiolabeled compounds in tissue sections, providing high-resolution information on receptor binding sites. nih.govnih.gov Given the structural similarity of the 2-(1H-imidazol-5-yl)ethyl moiety to histamine, it is plausible that this compound could interact with histamine receptors, particularly the H3 subtype which has a number of known imidazole-containing ligands. biorxiv.orggoettingen-research-online.degrafiati.com

To investigate this, a tritiated ([³H]) or iodinated ([¹²⁵I]) version of this compound would be synthesized. Thin sections of animal tissues, such as the brain, would be incubated with the radiolabeled ligand. The sections are then washed to remove unbound ligand and exposed to a photographic emulsion or a phosphor imaging screen. The resulting image reveals the anatomical regions with high concentrations of binding sites.

A hypothetical autoradiography study could reveal specific binding in brain regions known to have a high density of histamine H3 receptors, such as the cerebral cortex, hippocampus, and basal ganglia. nih.gov Table 2 illustrates the type of quantitative data that could be obtained from such an experiment, comparing the binding density in different brain regions.

Table 2: Hypothetical Regional Brain Distribution of Radiolabeled this compound as Determined by Autoradiography

Brain Region Total Binding (fmol/mg tissue) Non-specific Binding (fmol/mg tissue) Specific Binding (fmol/mg tissue)
Cerebral Cortex15020130
Hippocampus12018102
Striatum18025155
Cerebellum301515

This table presents hypothetical data for illustrative purposes.

Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the quantitative assessment of biological processes in vivo. The development of a PET tracer based on the this compound scaffold would enable real-time studies of its pharmacokinetics and target engagement in living animals. nih.govnih.govsnmjournals.org

The first step in developing a PET tracer is to label the compound with a positron-emitting radionuclide, such as carbon-11 (B1219553) ([¹¹C]) or fluorine-18 (B77423) ([¹⁸F]). Given the structure of this compound, radiolabeling could be achieved by incorporating [¹¹C]methyl iodide to a suitable precursor or by introducing a [¹⁸F]fluoroalkyl group onto the octanamide (B1217078) chain. The development of PET tracers based on imidazole-containing structures is an active area of research. nih.govnih.govacs.org

A potential target for a PET tracer based on this compound could be the fatty acid amide hydrolase (FAAH) enzyme, which is responsible for the degradation of endocannabinoids and other fatty acid amides. nih.govnih.govsnmjournals.org If this compound is found to be an inhibitor of FAAH, a radiolabeled version could be used to image the distribution and activity of this enzyme in the brain and other organs.

Preclinical PET imaging studies in animal models, such as rodents or non-human primates, would be conducted to evaluate the brain uptake, biodistribution, and specificity of the novel tracer. A successful PET tracer would exhibit good brain penetration and specific binding to its target, which could be demonstrated by a reduction in tracer uptake following the administration of a non-radiolabeled blocking agent. nih.govsnmjournals.org

Table 3 provides a theoretical comparison of the key properties of a [¹¹C]- and [¹⁸F]-labeled this compound derivative for PET imaging.

Table 3: Theoretical Properties of Potential PET Tracers Based on this compound

Property [¹¹C]-labeled Derivative [¹⁸F]-labeled Derivative
Half-life 20.4 minutes109.8 minutes
Radiosynthesis Time Short (typically < 40 min)Longer (typically 60-120 min)
Molar Activity Generally lowerGenerally higher
Imaging Time Window Shorter (up to 90 min)Longer (several hours)
Suitability for Pharmacokinetic Modeling Good for rapid processesGood for slower processes

This table outlines theoretical considerations for PET tracer development.

Role in Biological Systems and Disease Pathophysiology Preclinical and Theoretical

Endogenous Occurrence and Putative Physiological Roles

While specific quantitative data for N-[2-(1H-imidazol-5-yl)ethyl]octanamide in mammalian tissues is not extensively documented, the broader class of N-acyl amides, to which it belongs, has been identified as endogenously present in the central nervous system. The study of these molecules is an emerging field, with evidence suggesting their involvement in a variety of physiological processes.

The detection and quantification of N-acyl amides, including N-acyl histamines, in biological samples are primarily achieved through advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). These methods allow for the sensitive and specific measurement of these lipid signaling molecules in complex biological matrices like brain tissue and biofluids.

Studies have confirmed the presence of various N-acyl amides in the mammalian brain, with their levels being subject to regulation under different physiological and pathological conditions. For instance, in a rat model of acute inflammation, the levels of several N-acyl amides were found to be altered in different brain regions, including the hippocampus and striatum. This suggests that these molecules may play a role in the central nervous system's response to peripheral inflammation. While these studies did not specifically quantify N-octanoyl histamine (B1213489), they established the methodological framework and the principle that N-acyl amide levels are dynamically regulated in the brain. Research has also identified that certain microorganisms are capable of producing N-acyl histamines, suggesting a potential contribution of the microbiome to the pool of these compounds in the body.

Table 1: Endogenous Levels of Representative N-Acyl Amides in Rat Brain Tissue

N-Acyl Amide Endogenous Level (pmol/g wet tissue) Brain Region
N-arachidonoyl ethanolamide (Anandamide) ~5-15 Whole Brain
N-palmitoyl ethanolamide (PEA) ~20-50 Whole Brain
N-oleoyl ethanolamide (OEA) ~50-150 Whole Brain

Note: Data for this compound is not currently available. The table presents data for other well-characterized N-acyl amides to provide context.

Based on the known biological activities of structurally related N-acyl amides and its parent molecule, histamine, this compound is proposed to function as an endogenous signaling molecule or modulator. N-acyl amides are a class of lipid mediators that participate in a wide range of physiological processes, including inflammation, pain, and neuroprotection.

The conjugation of histamine with octanoic acid to form N-octanoyl histamine may alter its biological activity, receptor affinity, and metabolic stability. It is hypothesized that this compound could interact with various receptor systems, potentially including cannabinoid receptors, transient receptor potential (TRP) channels, and peroxisome proliferator-activated receptors (PPARs), similar to other N-acyl amides. Furthermore, its structural similarity to histamine suggests it might also modulate histaminergic signaling pathways. The lipophilic nature of the octanoyl chain could facilitate its passage across cell membranes and the blood-brain barrier, allowing it to exert effects within the central nervous system.

Potential Research Implications in Neurological Disorders (Preclinical Models)

The potential involvement of this compound in neurological disorders is an area of growing interest for preclinical research. This interest is fueled by the known roles of both histamine and other N-acyl amides in neuroinflammation, seizure activity, and pain modulation.

Neuroinflammation is a key component in the pathophysiology of many neurodegenerative diseases. Histamine itself has a complex, dual role in neuroinflammation, capable of both pro- and anti-inflammatory actions depending on the context and the specific histamine receptor subtype involved. N-acyl amides, such as palmitoylethanolamide (B50096) (PEA), have demonstrated anti-inflammatory and neuroprotective effects in various preclinical models of neurodegeneration. These compounds are thought to exert their effects by modulating glial cell activation and the production of inflammatory mediators.

Given this background, it is plausible that this compound could modulate neuroinflammatory processes. Preclinical research in animal models of neuroinflammation, such as those induced by lipopolysaccharide (LPS) or specific neurotoxins, could elucidate the potential of this compound to influence microglial and astrocyte activation, cytokine production, and neuronal survival.

The central histaminergic system is known to play a role in the regulation of seizure susceptibility. Generally, increased brain histamine levels are associated with a higher seizure threshold, suggesting an anticonvulsant effect. Conversely, some first-generation antihistamines that cross the blood-brain barrier have been reported to lower the seizure threshold.

The N-acyl amide class of compounds has also been investigated for its potential role in seizure modulation, with some members exhibiting anticonvulsant properties in animal models. For example, some synthetic N-acyl amides have shown efficacy in the maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure models in rodents. Therefore, preclinical studies are warranted to investigate whether this compound can modify the seizure threshold or affect the development of epilepsy (epileptogenesis) in established animal models.

Table 2: Effects of N-Acyl Amides and Related Compounds in Preclinical Seizure Models

Compound/Class Animal Model Effect on Seizure Threshold
Histamine Various rodent models Increased
First-Generation Antihistamines Rodent models Decreased
N-palmitoylethanolamide (PEA) Mouse models Increased

Both histamine and N-acyl amides are implicated in the modulation of pain perception. Histamine has complex effects on pain, with peripheral actions often being pro-nociceptive, while central effects can be analgesic. Several N-acyl amides, most notably PEA and anandamide (B1667382), have well-documented analgesic properties in various rodent models of inflammatory and neuropathic pain.

The potential for this compound to modulate pain pathways is therefore a logical area for investigation. Preclinical studies using rodent models of acute, inflammatory, and neuropathic pain could determine if this compound possesses analgesic or anti-hyperalgesic properties. Such studies would typically involve assessing behavioral responses to noxious thermal, mechanical, or chemical stimuli.

Preclinical Investigations of this compound Remain Undisclosed in Publicly Available Research

Despite a comprehensive search of scientific literature, detailed preclinical data for the chemical compound this compound, specifically concerning its role in metabolic, endocrine, and immunological systems, is not publicly available. Therefore, a thorough, evidence-based article adhering to the requested detailed outline cannot be generated at this time.

Extensive searches for primary research articles, reviews, and preclinical trial data for this compound did not yield specific information regarding its investigation in the following areas:

Metabolic and Endocrine System Dysregulation (Animal Models): No studies were found that detailed the compound's contribution to adipose tissue homeostasis, glucose metabolism, or its effects on liver steatosis and fibrosis in animal models.

Immunological Modulation in Preclinical Inflammatory Models: There is no available research on this specific compound's ability to regulate inflammatory cell infiltration, mitigate cytokine storms, or its potential mechanistic role in autoimmune disease models.

The imidazole (B134444) structure is a common motif in many biologically active compounds, and research into various imidazole derivatives has shown promise in a range of therapeutic areas, including metabolic and inflammatory diseases. However, the specific octanamide (B1217078) derivative requested, this compound, does not appear in the accessible scientific record in the context of the specified preclinical investigations.

It is possible that research on this compound is in very early stages and has not yet been published, is part of proprietary research and development not in the public domain, or is designated under a different code or nomenclature not readily identifiable through standard chemical name searches.

Without any specific data on this compound, any attempt to generate the requested article would be purely speculative and would not meet the required standards of scientific accuracy and evidence-based reporting. Further research and publication in peer-reviewed journals are necessary before a comprehensive scientific article on the preclinical profile of this specific compound can be written.

Future Directions and Emerging Research Avenues for N 2 1h Imidazol 5 Yl Ethyl Octanamide

Exploration of Novel Molecular Targets and Off-Target Effects

A primary focus of future research on N-[2-(1H-imidazol-5-yl)ethyl]octanamide will be the comprehensive identification of its molecular targets and any potential off-target interactions. The imidazole (B134444) moiety is a common feature in many biologically active compounds, suggesting a broad range of potential protein interactions.

Initial screening efforts would likely involve high-throughput screening against diverse panels of receptors, enzymes, and ion channels. Techniques such as differential scanning fluorimetry, surface plasmon resonance, and affinity chromatography coupled with mass spectrometry can provide direct evidence of binding interactions.

Furthermore, understanding off-target effects is crucial for predicting potential side effects and for identifying opportunities for drug repurposing. A systematic evaluation of off-target pharmacology will be essential.

Table 1: Illustrative Panel for Molecular Target Screening of this compound

Target ClassRepresentative ExamplesRationale for Screening
G-Protein Coupled Receptors (GPCRs)Histamine (B1213489) receptors, Adrenergic receptorsThe imidazole core is structurally similar to the endogenous ligand histamine.
KinasesTyrosine kinases, Serine/threonine kinasesMany kinase inhibitors possess heterocyclic scaffolds.
Nuclear ReceptorsPeroxisome Proliferator-Activated Receptors (PPARs)Some lipid-like molecules modulate PPAR activity. nih.gov
Ion ChannelsSodium channels, Calcium channelsImidazole-containing compounds are known to modulate ion channel function.
EnzymesCyclooxygenases, LipoxygenasesThe octanamide (B1217078) side chain suggests potential interaction with lipid-metabolizing enzymes.

Development of Advanced In Vivo and In Vitro Research Models

To thoroughly investigate the biological activity of this compound, the development and utilization of sophisticated in vivo and in vitro models are imperative. These models will be instrumental in understanding the compound's mechanism of action, efficacy, and potential therapeutic applications.

In vitro studies will likely begin with cell-based assays using engineered cell lines that overexpress specific targets identified in initial screenings. The development of three-dimensional (3D) organoid and spheroid cultures will offer a more physiologically relevant environment to study the compound's effects on cell-cell interactions and tissue-like structures.

For in vivo research, the creation of transgenic or knockout animal models will be crucial to validate the role of specific molecular targets in the compound's observed effects. These models can help establish a clearer link between target engagement and physiological outcomes. srce.hr

Combination Studies with Other Preclinical Agents to Elucidate Synergistic Mechanisms

Exploring the therapeutic potential of this compound in combination with other preclinical agents could reveal synergistic or additive effects. Such studies are critical for developing more effective treatment strategies, potentially at lower concentrations of each compound, which could reduce the risk of adverse effects.

Initial in vitro checkerboard assays can be employed to screen for synergy with a panel of compounds with known mechanisms of action. Computational modeling can also help predict potentially effective combinations based on known biological pathways.

Subsequent in vivo studies using appropriate animal models would be necessary to confirm any synergistic interactions observed in vitro. These studies will be crucial in determining if the combination therapy leads to enhanced efficacy or a better therapeutic index.

Application of Artificial Intelligence and Machine Learning in Compound Discovery and SAR Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery and have significant potential to accelerate the development of this compound and its analogs. accscience.comnih.gov These computational tools can be applied in various stages, from identifying new molecular targets to predicting the structure-activity relationship (SAR) of novel derivatives. crimsonpublishers.comfnasjournals.com

Generative AI models can design novel molecules from scratch, potentially leading to the discovery of compounds with improved potency and selectivity. accscience.com ML algorithms can analyze large datasets from high-throughput screening to identify subtle patterns and predict the biological activity of untested compounds. nottingham.ac.uk

For SAR prediction, quantitative structure-activity relationship (QSAR) models can be developed to correlate the physicochemical properties of this compound analogs with their biological activity. This can guide the synthesis of new compounds with a higher probability of desired pharmacological profiles.

Table 2: Potential Applications of AI/ML in the Development of this compound

Application AreaAI/ML Tool/TechniqueExpected Outcome
Target IdentificationDeep Learning, Natural Language ProcessingIdentification of novel protein targets by analyzing biological literature and omics data. crimsonpublishers.com
Hit-to-Lead OptimizationGenerative Adversarial Networks (GANs)Design of novel analogs with improved potency and pharmacokinetic properties.
SAR PredictionSupport Vector Machines, Random ForestPrediction of the biological activity of new derivatives to guide synthetic efforts. nottingham.ac.uk
Toxicity PredictionDeep Neural Networks (e.g., DeepTox)Early identification of potential toxicities, reducing late-stage failures. crimsonpublishers.com

Ethical Considerations in Preclinical Animal Research Involving This Compound

All preclinical research involving this compound must be conducted with the highest ethical standards, adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement). srce.hr Before any animal testing is initiated, robust in vitro and in silico data should be generated to support the scientific rationale and increase the likelihood of a successful outcome. srce.hr

The choice of animal model should be carefully justified to ensure its relevance to the human condition being studied. srce.hr Researchers have an ethical obligation to minimize any potential pain and distress to the animals. This includes using appropriate anesthetics and analgesics and defining humane endpoints for the studies.

Informed consent is a cornerstone of ethical clinical research, and while it doesn't directly apply to preclinical animal studies, the principles of ensuring a sound scientific and ethical basis for research are paramount. sciepub.comctfassets.netnih.govsciepub.com The potential benefits of the research must outweigh the potential harm to the animals.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for N-[2-(1H-imidazol-5-yl)ethyl]octanamide, and how can purity be validated?

  • Methodology : Synthesis typically involves coupling octanoyl chloride with histamine derivatives under controlled pH (e.g., using triethylamine as a base). Solvent selection (e.g., DMF or acetonitrile) and reaction temperature (25–60°C) are critical to avoid side reactions. Post-synthesis, purity is validated via:

  • HPLC with UV detection (λ = 210–254 nm).
  • 1H/13C NMR to confirm structural integrity (e.g., imidazole proton signals at δ 7.6–8.2 ppm and alkyl chain resonances at δ 0.8–2.4 ppm).
  • Elemental analysis (C, H, N) to verify stoichiometric ratios .

Q. How can the structural conformation of This compound be determined experimentally?

  • Methodology : X-ray crystallography is the gold standard. Use SHELX programs (e.g., SHELXT for structure solution and SHELXL for refinement) to resolve molecular geometry. Key parameters:

  • Space group and unit cell dimensions from diffraction data (e.g., monoclinic P21/c).
  • Hydrogen bonding networks involving the imidazole ring and amide group.
  • Validation via R1/wR2 values (< 0.05) and CheckCIF/PLATON for geometric accuracy .

Advanced Research Questions

Q. What computational approaches are suitable for studying This compound's interactions with biological targets?

  • Methodology :

  • Molecular docking (AutoDock Vina or Glide) to predict binding modes to receptors (e.g., G protein-coupled receptors). Focus on:
  • Hydrophobic interactions with the octanamide chain.
  • Hydrogen bonds between the imidazole nitrogen and active-site residues.
  • MD simulations (GROMACS/AMBER) to assess stability (RMSD < 2.0 Å over 100 ns).
  • Free energy calculations (MM/PBSA) to quantify binding affinities .

Q. How can contradictory data on This compound's bioactivity be resolved?

  • Methodology :

  • Dose-response assays to confirm EC50/IC50 values across multiple cell lines (e.g., HEK293 vs. HeLa).
  • Kinetic studies (SPR or ITC) to measure binding kinetics (kon/koff) and rule off-target effects.
  • Metabolite screening (LC-MS) to identify degradation products that may interfere with activity .

Q. What strategies optimize This compound derivatives for enhanced metabolic stability?

  • Methodology :

  • Isosteric replacement : Substitute the octanamide chain with cyclopropane or fluorinated analogs to reduce CYP450-mediated oxidation.
  • Prodrug design : Introduce ester or carbamate moieties at the imidazole nitrogen for controlled release.
  • In vitro ADMET profiling : Use hepatocyte microsomes and Caco-2 assays to assess permeability and metabolic liability .

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